Cas no 1823506-74-6 (Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate)

Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate structure
1823506-74-6 structure
Product Name:Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
N.o CAS:1823506-74-6
MF:C14H26N2O4
MW:286.367244243622
CID:4727910
Update Time:2025-11-01

Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
    • AX8256614
    • Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
    • Inchi: 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)11(15)8-12(17)19-4/h10-11H,5-9,15H2,1-4H3
    • Chave InChI: IWRUBJIHFBNLPN-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C(CC(=O)OC)N)C1)=O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 352
  • Superfície polar topológica: 81.9

Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate Preçomais >>

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Informações adicionais sobre Tert-Butyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate

Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate: A Key Compound in Medicinal Chemistry and Drug Development

Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. Its CAS number 1823506-74-6 is associated with a complex chemical framework that combines multiple functional groups, including an amino group, methoxy group, and oxo group, all of which contribute to its potential biological activity. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceutical agents targeting specific disease mechanisms.

The chemical structure of Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate is characterized by a piperidine ring fused with a carboxylate group, while the side chain contains an amino group substituted with a methoxy group and an oxo group. This combination of functionalities allows the compound to participate in various chemical reactions, such as acid-base interactions, electrophilic substitutions, and hydrolytic cleavage, making it a valuable reagent in synthetic organic chemistry. Recent studies have highlighted its potential as a prodrug precursor for the delivery of active pharmaceutical ingredients (APIs) in targeted drug delivery systems.

In the context of drug development, the synthetic utility of Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate has been explored in the design of small molecule therapeutics. For instance, its amine functionality can be modified to introduce pharmacophore groups that enhance binding affinity to specific protein targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising antimicrobial activity against drug-resistant bacterial strains, underscoring its potential in antibacterial drug discovery.

Moreover, the methoxy group in the molecule plays a critical role in modulating lipophilicity and solubility profiles, which are essential parameters in drug formulation. Researchers have also investigated the electrostatic interactions between the amino group and carboxylate group, which may influence the compound's protonation state under physiological conditions. These properties are particularly relevant in the development of oral dosage forms where bioavailability is a key consideration.

The synthetic pathway of Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate has been optimized using green chemistry principles to reduce environmental impact. A 2024 paper in Organic & Biomolecular Chemistry reported the use of asymmetric catalysis to achieve high stereoselectivity in the formation of the piperidine ring, which is crucial for maintaining the stereochemical integrity of the final product. This approach not only improves yield efficiency but also aligns with sustainable manufacturing practices in the pharmaceutical industry.

In biological applications, the compound has shown potential as a ligand for G-protein coupled receptors (GPCRs). A 2023 screening study using high-throughput assays identified that the amino group could interact with hydrophobic pockets in receptor proteins, suggesting its role as a structure-based drug design candidate. Additionally, the oxo group may participate in hydrogen bonding with key residues in the binding site, further enhancing target specificity.

The pharmacokinetic profile of derivatives of this compound is another area of active research. A 2024 study in Drug Metabolism and Disposition evaluated the metabolic stability of the compound in liver microsomes, revealing that the carboxylate group is resistant to esterase-mediated hydrolysis. This property may contribute to the extended half-life of the compound in vivo, making it a promising candidate for chronic disease management.

Furthermore, the solubility of Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate in various solvents has been optimized for solid-state formulation. A 2024 publication in Pharmaceutical Research described the use of co-solvents to enhance crystallization efficiency, which is critical for the production of high-quality APIs. These advancements highlight the compound's adaptability to different pharmaceutical manufacturing processes.

In summary, Tert-Butyl 3-(1-Amino-3-Methoxy-3-Oxopropyl)piperidine-1-Carboxylate represents a significant contribution to medicinal chemistry due to its versatile chemical structure and potential applications in drug discovery. Ongoing research into its synthetic modifications, biological activity, and pharmaceutical properties continues to expand its role in the development of innovative therapeutic agents.

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